![molecular formula C8H9ClO2 B1588827 (4-Chloro-1,2-phenylene)dimethanol CAS No. 110706-49-5](/img/structure/B1588827.png)
(4-Chloro-1,2-phenylene)dimethanol
Overview
Description
4-Chloro-1,2-phenylene)dimethanol, also known as 4-chloro-1,2-dihydroxybenzene, is a small molecule that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. 4-Chloro-1,2-phenylene)dimethanol has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of (4-Chloro-1,2-phenylene)dimethanol, focusing on unique applications across different fields:
Pharmaceutical Research
This compound serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Its versatility allows for innovation in drug development, potentially leading to new treatments for various diseases .
Material Science Innovations
Researchers in material science find (4-Chloro-1,2-phenylene)dimethanol to be a versatile compound for the development of novel materials with tailored properties. It could be used in creating advanced polymers or composites .
Chemical Synthesis
(4-Chloro-1,2-phenylene)dimethanol is utilized in various synthetic routes, including the synthesis of phenazines, which are compounds with wide applications ranging from dyes to pharmaceuticals .
properties
IUPAC Name |
[4-chloro-2-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFSTVKMONOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447597 | |
Record name | 1,2-Benzenedimethanol, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-1,2-phenylene)dimethanol | |
CAS RN |
110706-49-5 | |
Record name | 1,2-Benzenedimethanol, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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